molecular formula C10H14N2O B087392 1-(Pyrazin-2-yl)hexan-1-one CAS No. 1248815-46-4

1-(Pyrazin-2-yl)hexan-1-one

Cat. No. B087392
M. Wt: 178.23 g/mol
InChI Key: YGFVVWJPJVDJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrazin-2-yl)hexan-1-one, also known as PHO, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PHO belongs to the class of pyrazinones, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 1-(Pyrazin-2-yl)hexan-1-one is not fully understood. However, it has been suggested that 1-(Pyrazin-2-yl)hexan-1-one may act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. 1-(Pyrazin-2-yl)hexan-1-one has also been reported to disrupt the cell membrane integrity of bacteria and fungi, leading to their death.

Biochemical And Physiological Effects

1-(Pyrazin-2-yl)hexan-1-one has been shown to exhibit low toxicity towards mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition, 1-(Pyrazin-2-yl)hexan-1-one has been reported to exhibit antioxidant activity, which may contribute to its potential health benefits.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(Pyrazin-2-yl)hexan-1-one in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, one of the limitations of using 1-(Pyrazin-2-yl)hexan-1-one is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on 1-(Pyrazin-2-yl)hexan-1-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to explore its potential as an anticancer agent, as it has been reported to exhibit cytotoxic activity against several cancer cell lines. Furthermore, the antioxidant activity of 1-(Pyrazin-2-yl)hexan-1-one may make it a potential candidate for the treatment of oxidative stress-related diseases. Overall, further research is needed to fully understand the potential therapeutic applications of 1-(Pyrazin-2-yl)hexan-1-one.

Synthesis Methods

1-(Pyrazin-2-yl)hexan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-pyrazinecarboxaldehyde with 1-bromohexane, followed by reduction of the resulting imine using sodium borohydride. The final product is obtained by oxidation of the resulting alcohol using Jones reagent.

Scientific Research Applications

1-(Pyrazin-2-yl)hexan-1-one has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, antifungal, and anticancer properties. 1-(Pyrazin-2-yl)hexan-1-one has also been shown to inhibit the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). In addition, 1-(Pyrazin-2-yl)hexan-1-one has been reported to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus.

properties

CAS RN

1248815-46-4

Product Name

1-(Pyrazin-2-yl)hexan-1-one

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

1-pyrazin-2-ylhexan-1-one

InChI

InChI=1S/C10H14N2O/c1-2-3-4-5-10(13)9-8-11-6-7-12-9/h6-8H,2-5H2,1H3

InChI Key

YGFVVWJPJVDJGW-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C1=NC=CN=C1

Canonical SMILES

CCCCCC(=O)C1=NC=CN=C1

synonyms

2-Hexanoylpyrazine

Origin of Product

United States

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